molecular formula C11H17NO3 B1672285 Isoproterenol CAS No. 7683-59-2

Isoproterenol

Cat. No.: B1672285
CAS No.: 7683-59-2
M. Wt: 211.26 g/mol
InChI Key: JWZZKOKVBUJMES-UHFFFAOYSA-N
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Description

Isoproterenol, also known as isoprenaline, is a synthetic catecholamine and a non-selective beta-adrenergic agonist. It is primarily used in the treatment of bradycardia (slow heart rate), heart block, and occasionally for asthma. This compound works by stimulating beta-adrenergic receptors, which leads to increased heart rate and cardiac output without causing vasoconstriction .

Mechanism of Action

Target of Action

Isoproterenol, also known as isoprenaline, is a non-selective beta-adrenergic agonist . It primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and smooth muscle relaxation .

Mode of Action

Upon administration, this compound stimulates beta-1 and beta-2 receptors, resulting in a series of physiological changes . It causes relaxation of bronchial, gastrointestinal (GI), and uterine smooth muscle . Additionally, it leads to an increase in heart rate and contractility , and vasodilation of the peripheral vasculature .

Biochemical Pathways

This compound’s action on beta-adrenergic receptors triggers a cascade of biochemical events. It stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels within cells. This rise in cAMP activates protein kinase A, which then phosphorylates various proteins, leading to the physiological effects of this compound .

Pharmacokinetics

This compound has a rapid onset of action and a short duration . It is metabolized primarily in the liver and other tissues via catechol-O-methyltransferase (COMT) . The compound is excreted primarily as sulfate conjugates in the urine . The elimination half-life of this compound is approximately 2.5 to 5 minutes .

Result of Action

The stimulation of beta-adrenergic receptors by this compound results in several physiological effects. It can lead to an increase in heart rate and myocardial contractility, which can improve cardiac output . Additionally, it can cause relaxation of bronchial smooth muscle, potentially alleviating bronchospasm during anesthesia . It’s worth noting that the use of this compound can also lead to adverse effects such as tachycardia, palpitations, and angina .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, exposure to air, light, or increased temperature may cause a pink to brownish pink color to develop . Furthermore, the physiological response to this compound can be affected by the patient’s health status and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Isoproterenol interacts with β1 and β2 adrenergic receptors, stimulating them and leading to various biochemical reactions . The activation of these receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them . This activation leads to the dissociation of the alpha subunit from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 . These channels depolarize cells by inward active transport of calcium ions .

Cellular Effects

This compound has various effects on different types of cells. For instance, in adipocytes, this compound increases lipid content and enhances the expression of uncoupling protein 1 (UCP1), which increases the oxygen consumption rate . In cardiac cells, this compound can induce cardiotoxicity, leading to acute and chronic hypertrophic cardiomyopathy and heart failure .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with β1 and β2 adrenergic receptors . Upon binding to these receptors, this compound triggers a cascade of intracellular events, including the activation of G-protein coupled receptors, the production of cyclic AMP, and the activation of protein kinase A . These events lead to the phosphorylation of various proteins and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study on mature 3T3-L1 adipocytes, the highest dose of this compound increased lipid content following 48 hours of treatment . This concentration enhanced UCP1 mRNA and protein expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study on mice, it was found that a dose of 100 mg/kg for 7 days was the most suitable for creating a relatively stable chronic heart failure model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It stimulates the production of cyclic AMP, which plays a key role in the regulation of metabolism . Cyclic AMP activates protein kinase A, which can phosphorylate various proteins involved in metabolic processes .

Subcellular Localization

It is known that this compound can bind to β1 and β2 adrenergic receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isoproterenol hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and provides this compound hydrochloride in good yield with the desired purity .

Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by the same catalytic hydrogenation process. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Isoproterenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Substitution reactions can occur at the hydroxyl groups, often using reagents like acyl chlorides or alkyl halides.

Major Products:

Scientific Research Applications

Isoproterenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Epinephrine: Both epinephrine and isoproterenol are catecholamines and beta-adrenergic agonists.

    Albuterol: Albuterol is a selective beta-2 adrenergic agonist primarily used for asthma.

    Dobutamine: Dobutamine is a selective beta-1 adrenergic agonist used to treat heart failure.

Uniqueness of this compound: this compound’s non-selective beta-adrenergic activity makes it unique among these compounds. It effectively increases heart rate and cardiac output without causing vasoconstriction, making it particularly useful in treating heart block and bradycardia .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZZKOKVBUJMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4023175
Record name Isoproterenol
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Molecular Weight

211.26 g/mol
Source PubChem
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Physical Description

Solid
Record name Isoproterenol
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Solubility

5.86e+00 g/L
Record name Isoproterenol
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Mechanism of Action

Isoprenaline is a non-selective beta adrenergic receptor agonist. Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits. Dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP. Cyclic AMP activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Cav1.2. These channels depolarize cells by inward active transport of calcium ions. Agonism of beta-1 adrenergic receptors lead to increased strength of contractility, conduction of nerve impulses, speed of relaxation, and rate in the heart. Agonism of beta-2 adrenergic receptors leads to glycogenolysis in the liver, glucagon release from the pancreas, and activation of the renin-angiotensin-aldosterone system. In the alveoli, agonism of beta-2 adrenergic receptors, activates similar pathways to the heart, however the end result is regulation of sodium channels, the cystic fibrosis transmembrane conductance regulator (CFTR), and sodium potassium ATPase. PKA phosphorylates scaffolding proteins and sodium channels, increasing the number of sodium channels on the apical side of alveolar cells and increasing active transport of sodium ions into cells. Agonism of beta-2 adrenergic receptors can also increase chloride ion transport across CFTR. Together, these actions lead to passive transport of water out of the alveoli, and the clearance of alveolar fluid.
Record name Isoprenaline
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CAS No.

7683-59-2
Record name Isoproterenol
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Melting Point

170.5 °C
Record name Isoprenaline
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Record name Isoproterenol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

One part by weight of isoproterenol hydrochloride and 4 parts by weight of dextrin (DE 10) were added with 20 parts by weight of water, and, similarly as in Example A-1 the resultant mixture was subjected to a saccharide-transfer reaction and glucoamylase reaction, purified by gel chromatography, concentrated and pulverized to obtain a white product of α-glucosyl isoproterenol in the yield of about 35% against the weight of the material isoproterenol, d.s.b.
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Synthesis routes and methods II

Procedure details

One part b7 weight of isoproterenol hydrochloride and 4 parts by weight of dextrin (DE 10) were added with 20 parts by weight of water, and, similarly as in Example A-1 the resultant mixture was subjected to a saccharide-transfer reaction and glucoamylase reaction, purified by gel chromatography, concentrated and pulverized to obtain a white product of α-glucosyl isoproterenol in the yield of about 35% against the weight of the material isoproterenol, d.s.b.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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